An In-depth Technical Guide to 7-Methoxy-1-tetralone: Chemical Properties and Structure
An In-depth Technical Guide to 7-Methoxy-1-tetralone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxy-1-tetralone is a bicyclic aromatic ketone that serves as a crucial intermediate in the synthesis of a variety of organic molecules, most notably in the pharmaceutical industry. Its structural scaffold is a key component in the development of bioactive compounds, including the antidepressant Agomelatine (B1665654).[1][2] This guide provides a comprehensive overview of the chemical properties, structural features, and relevant experimental methodologies associated with 7-Methoxy-1-tetralone.
Chemical Structure and Identification
7-Methoxy-1-tetralone, with the IUPAC name 7-methoxy-3,4-dihydronaphthalen-1(2H)-one, is a derivative of tetralone, which is a bicyclic aromatic hydrocarbon featuring a ketone functional group.[3][4] The structure consists of a dihydronaphthalene core with a methoxy (B1213986) group (-OCH3) substituted at the 7-position and a ketone group (=O) at the 1-position.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 6836-19-7[5] |
| Molecular Formula | C₁₁H₁₂O₂ |
| IUPAC Name | 7-methoxy-3,4-dihydronaphthalen-1(2H)-one |
| SMILES | COC1=CC2=C(CCCC2=O)C=C1 |
| InChI | InChI=1S/C11H12O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7H,2-4H2,1H3 |
| InChIKey | GABLTKRIYDNDIN-UHFFFAOYSA-N |
Physicochemical Properties
7-Methoxy-1-tetralone is typically a white to off-white or pale yellow crystalline solid at room temperature. It is generally insoluble in water but exhibits good solubility in a range of common organic solvents.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 176.21 g/mol |
| Appearance | White to off-white/pale yellow crystalline powder/solid |
| Melting Point | 59-64 °C |
| Boiling Point | 160-165 °C (at unspecified pressure); 312.3 °C at 760 mmHg |
| Solubility | Insoluble in water; Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol (B129727) |
| Density | 1.124 ± 0.06 g/cm³ (Predicted) |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of 7-Methoxy-1-tetralone. Key spectral data are summarized below.
Table 3: Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Spectra available, typically run in CDCl₃. |
| ¹³C NMR | Spectra available, typically run in CDCl₃. |
| Infrared (IR) | Spectra available, can be run as KBr disc or nujol mull. |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available. |
Chemical Reactivity and Synthesis
The chemical reactivity of 7-Methoxy-1-tetralone is primarily dictated by the ketone functional group and the aromatic ring. It can undergo a variety of chemical transformations, making it a versatile synthetic intermediate.
Key reactions include:
-
Reduction of the Ketone: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (B1222165).
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents and organolithium compounds, leading to the formation of tertiary alcohols.
-
Condensation Reactions: It can react with amines in the presence of a condensing agent to form imine derivatives.
-
α-Halogenation: Under acidic conditions, it can undergo nucleophilic substitution with reagents like N-bromosuccinimide (NBS) to introduce a bromine atom at the α-position to the ketone.
-
Aromatization: The tetralone ring can be aromatized to a naphthalene (B1677914) system through various synthetic routes.
The following diagram illustrates a general synthetic workflow starting from 7-Methoxy-1-tetralone, representative of its use in multi-step organic synthesis.
Caption: Synthetic pathway from 7-Methoxy-1-tetralone to key intermediates for pharmaceuticals.
Experimental Protocols
Detailed methodologies for key experiments involving 7-Methoxy-1-tetralone are provided below. These protocols are representative and may require optimization based on specific laboratory conditions.
Protocol 1: Reduction of 7-Methoxy-1-tetralone with Sodium Borohydride
This protocol describes the reduction of the ketone functionality to a hydroxyl group.
-
Reaction Setup: In a dry round-bottom flask, dissolve 7-Methoxy-1-tetralone (1.0 equivalent) in dry methanol (0.2 M).
-
Cooling: Cool the resulting solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (2.0 equivalents) portion-wise to the stirred reaction mixture.
-
Reaction: Stir the reaction mixture and allow it to slowly warm to room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the crude residue in dichloromethane.
-
Washing: Wash the organic layer with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) (2x) and then with water (1x).
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the filtrate under vacuum.
-
Purification: Purify the resulting residue by silica (B1680970) gel column chromatography to obtain the desired alcohol.
Protocol 2: Sample Preparation for Infrared (IR) Spectroscopy
This protocol outlines the preparation of a solid sample for analysis by FT-IR spectroscopy.
-
KBr Pellet Method:
-
Grind a small amount (1-2 mg) of 7-Methoxy-1-tetralone with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet-forming die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the IR spectrometer for analysis.
-
-
Nujol Mull Method:
-
Grind a small amount (2-5 mg) of the solid sample in an agate mortar.
-
Add a few drops of Nujol (mineral oil) and continue to grind to a smooth paste.
-
Spread the mull evenly between two salt plates (e.g., NaCl or KBr).
-
Mount the plates in the spectrometer for analysis. Note that the Nujol will show characteristic C-H absorption bands.
-
Biological Activity and Signaling Pathways
Recent studies have highlighted the potential of 7-Methoxy-1-tetralone as an antitumor agent. It has been shown to inhibit the proliferation and migration of cancer cells and to induce apoptosis in hepatocellular carcinoma (HCC) cells. The mechanism of action involves the downregulation of key proteins in cellular signaling pathways. Specifically, 7-Methoxy-1-tetralone has been observed to decrease the protein levels of NF-κB, matrix metallopeptidase 2 (MMP2), matrix metallopeptidase 9 (MMP9), and phosphorylated AKT (p-AKT).
The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation. Activated AKT can lead to the activation of the NF-κB transcription factor, which in turn upregulates the expression of genes involved in cell survival, proliferation, and metastasis, including MMPs. By inhibiting the phosphorylation of AKT, 7-Methoxy-1-tetralone can disrupt this pro-survival signaling, leading to the downregulation of NF-κB and its target genes, ultimately promoting apoptosis.
References
- 1. CN101792400A - Synthetic method for agomelatine - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. CAS 6836-19-7: 7-Methoxy-1-tetralone | CymitQuimica [cymitquimica.com]
- 4. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
